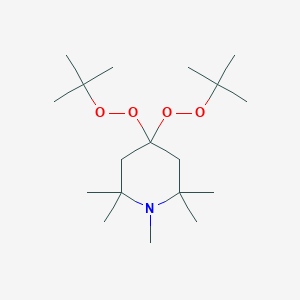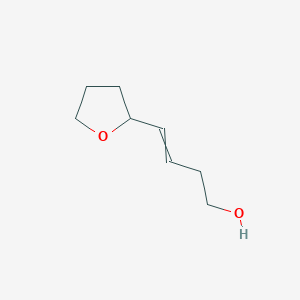
4-(Oxolan-2-yl)but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxolan-2-yl)but-3-en-1-ol is a chemical compound with the molecular formula C8H14O2. It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a butenol chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-2-yl)but-3-en-1-ol typically involves the reaction of 2-buten-1-ol with tetrahydrofuran in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate carbocation, which then undergoes cyclization to form the oxolane ring .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used catalysts include sulfuric acid and p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
4-(Oxolan-2-yl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the butenol chain to a single bond, forming saturated alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds and amines.
Scientific Research Applications
4-(Oxolan-2-yl)but-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Oxolan-2-yl)but-3-en-1-ol involves its interaction with specific molecular targets. The oxolane ring and the butenol chain can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Oxolan-2-yl)butan-1-ol: Similar structure but with a saturated butanol chain.
3-(Oxolan-2-yl)propan-1-ol: Similar structure but with a shorter propanol chain.
1-(Oxolan-3-yl)propan-2-ol: Similar structure but with a different position of the oxolane ring.
Uniqueness
4-(Oxolan-2-yl)but-3-en-1-ol is unique due to the presence of both an oxolane ring and a butenol chain, which imparts distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
85217-30-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-(oxolan-2-yl)but-3-en-1-ol |
InChI |
InChI=1S/C8H14O2/c9-6-2-1-4-8-5-3-7-10-8/h1,4,8-9H,2-3,5-7H2 |
InChI Key |
CTFVJILIRRWVNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14426883.png)
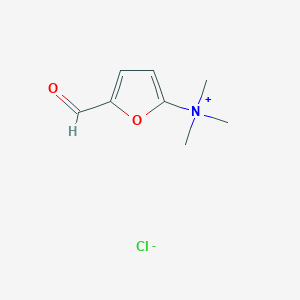
![1-[(2H-1,4-Benzothiazin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14426891.png)
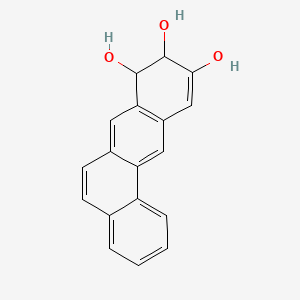
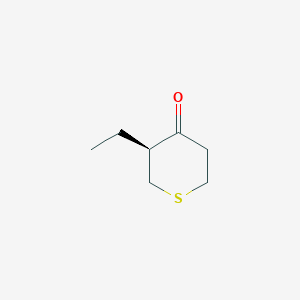
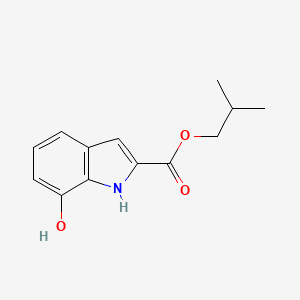

![1-Ethyl-2-methyl-1H-naphtho[2,3-D]imidazole](/img/structure/B14426911.png)
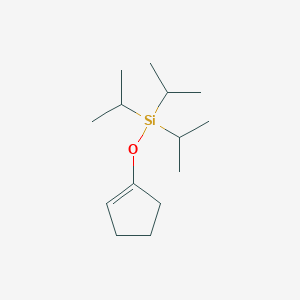
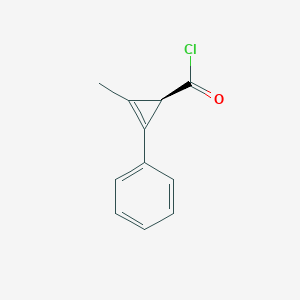
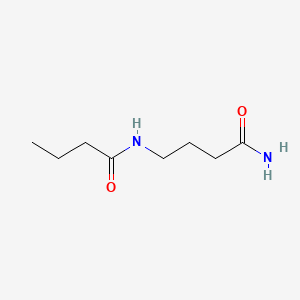

![N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline](/img/structure/B14426957.png)
